2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQIYDUTXKWDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with an acyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has demonstrated significant activity against various cancer cell lines by inhibiting the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells through EGFR inhibition, making it a promising candidate for cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmaceutical Development
The compound serves as a building block in the synthesis of more complex molecules that can be utilized in drug development. Its structural versatility allows for modifications that enhance efficacy and target specificity .
Materials Science
In materials science, 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is explored for its potential in creating new materials with unique properties such as high thermal stability and conductivity. These attributes make it suitable for applications in electronics and photonics .
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces cell viability in glioblastoma cell lines (LN229). The compound was subjected to cytotoxic assays followed by colony formation assays to assess its long-term effects on cancer cell survival .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required by standard antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Sulfonate vs. Sulfonyl Groups : The target compound’s sulfonate ester (R-O-SO₂) enhances polarity and solubility compared to sulfonyl (R-SO₂) derivatives like compound 20 . However, sulfonyl groups may confer stronger enzyme-binding affinity due to higher electronegativity.
- Methoxy vs.
- Ester vs. Amide Linkages : Sulfonate esters (target compound) are more hydrolytically labile than amides (e.g., benzamide in ), which could affect metabolic stability.
Antimicrobial Activity
For example, derivatives in demonstrated hypoglycemic and antimicrobial effects at 100 mg/kg doses, while 19i and 20 showed Rho/Myocardin-related inhibitory activity at nanomolar concentrations . The 4-methoxy group may enhance Gram-positive bacterial targeting compared to halogenated analogs, as seen in , where 4-methylphenylamino-substituted oxadiazoles exhibited bacteriostatic effects.
Bioavailability and Pharmacokinetics
Per Lipinski’s and Veber’s rules, the target compound likely has favorable oral bioavailability (molecular weight <500, polar surface area <140 Ų), similar to compounds 5a–c in . However, the sulfonate ester’s higher polarity compared to methylthio or carboxylic acid groups (e.g., 19i ) may reduce passive diffusion, necessitating prodrug strategies .
Biological Activity
The compound 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring structure is particularly notable for its pharmacological potential, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound and similar derivatives.
Synthesis and Characterization
The synthesis of This compound typically involves the cyclization of appropriate precursors under controlled conditions. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure.
Synthetic Route
- Starting Materials : Phenolic compounds and sulfonic acids.
- Cyclization Reaction : The reaction may involve heating the starting materials in the presence of dehydrating agents.
- Purification : The final product is purified through recrystallization or chromatography.
Antibacterial Activity
The compound has been assessed for its antibacterial properties against various strains. Studies have shown that derivatives of oxadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Escherichia coli | 7.9 μg/mL |
| 2 | Pseudomonas aeruginosa | 5.0 μg/mL |
| 3 | Staphylococcus aureus | 8.5 μg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against pathogens like Candida albicans.
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | 10 μg/mL |
| B | Aspergillus niger | 12 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using in vivo models such as carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to control groups.
- Model : Carrageenan-induced paw edema
- Results : Reduction in paw volume by up to 50% at optimal doses.
The proposed mechanism of action for This compound includes:
- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in inflammatory pathways and bacterial cell wall synthesis.
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by targeting specific molecular pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
-
Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Compounds exhibited IC50 values comparable to standard chemotherapeutics like Doxorubicin.
- Mechanism : Induction of apoptosis and cell cycle arrest.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate antibacterial efficacy against clinical isolates.
- Findings : Several derivatives showed enhanced activity compared to traditional antibiotics.
Q & A
Q. Advanced
- DoE (Design of Experiments) to test variables like catalyst type (e.g., H₂SO₄ vs. PTSA), temperature (80–120°C), and solvent polarity.
- In situ monitoring via Raman spectroscopy to track intermediate formation .
- Microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
How can in silico modeling techniques predict the metabolic stability and toxicity profile of this compound?
Q. Advanced
- ADMET predictors (e.g., SwissADME) can estimate metabolic sites (e.g., sulfonate hydrolysis) and cytochrome P450 interactions.
- Toxicity risk assessment via ProTox-II for hepatotoxicity and mutagenicity .
- MD simulations to evaluate plasma protein binding and half-life .
What spectroscopic methods are essential for characterizing the electronic environment of the oxadiazole ring in this compound?
Q. Basic
- ¹⁵N NMR to probe nitrogen hybridization (δ ~200–250 ppm for sp² N in oxadiazole).
- UV-Vis spectroscopy to study π→π* transitions (λmax ~270–300 nm) influenced by sulfonate substitution .
How does the substitution pattern on the oxadiazole ring influence antioxidant efficacy, and what experimental designs can quantify structure-activity relationships?
Q. Advanced
- Introduce electron-donating groups (e.g., -OCH₃) to enhance radical scavenging.
- DPPH/ABTS assays with IC₅₀ comparisons (e.g., derivative 6i in showed IC₅₀ = 15.14 μM).
- EPR spectroscopy to detect stable radical intermediates .
What strategies validate phase purity in crystallographic studies of this compound, particularly with twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
